1,3-Diselenole, 2-(1,3-diselenol-2-ylidene)-
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Overview
Description
Preparation Methods
The synthesis of 1,3-Diselenole, 2-(1,3-diselenol-2-ylidene)- typically involves the construction of the diselenole ring from acyclic precursors in a single synthetic process. One common method includes the reaction of 1,3-dithiol-2-one derivatives with diselenadithiafulvalene and other similar compounds under specific conditions . The reaction is usually carried out in the presence of a solvent like toluene and a catalyst such as trimethylphosphite
Chemical Reactions Analysis
1,3-Diselenole, 2-(1,3-diselenol-2-ylidene)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of diselenone derivatives, while reduction can yield selenol compounds .
Scientific Research Applications
1,3-Diselenole, 2-(1,3-diselenol-2-ylidene)- has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and materials . In materials science, it is a key component in the development of molecular conductors and organic semiconductors . Its unique electronic properties make it valuable for the construction of charge-transfer complexes and radical ion salts, which are essential for creating organic metals and superconductors .
Mechanism of Action
The mechanism of action of 1,3-Diselenole, 2-(1,3-diselenol-2-ylidene)- is primarily related to its electronic properties. The compound can undergo intramolecular charge disproportionation, which affects its conductivity and other electronic characteristics . The molecular targets and pathways involved in its action are not well-defined, but its behavior in various chemical reactions suggests that it interacts with other molecules through electron transfer processes .
Comparison with Similar Compounds
1,3-Diselenole, 2-(1,3-diselenol-2-ylidene)- can be compared to other similar compounds such as tetraselenafulvalene and diselenafulvene derivatives . These compounds share similar electronic properties and are used in similar applications, particularly in materials science and organic electronics . 1,3-Diselenole, 2-(1,3-diselenol-2-ylidene)- is unique in its specific structure and the types of reactions it undergoes, which can lead to different products and properties .
Properties
CAS No. |
54489-01-9 |
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Molecular Formula |
C6H4Se4 |
Molecular Weight |
392.0 g/mol |
IUPAC Name |
2-(1,3-diselenol-2-ylidene)-1,3-diselenole |
InChI |
InChI=1S/C6H4Se4/c1-2-8-5(7-1)6-9-3-4-10-6/h1-4H |
InChI Key |
UFPVYWYEZPMUQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[Se]C(=C2[Se]C=C[Se]2)[Se]1 |
Origin of Product |
United States |
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